1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-Methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole core substituted with phenyl, methylthiazolyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrazole Core:
Starting Materials: Hydrazine and 1,3-diketones.
Reaction Conditions: Reflux in ethanol or another suitable solvent.
Product: 1-Phenyl-3-methyl-1H-pyrazole.
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Thiazole Ring Formation:
Starting Materials: 2-Methylthiazole and appropriate aryl halides.
Reaction Conditions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
Product: 3-(2-Methylthiazol-4-yl)phenyl derivatives.
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Final Coupling:
Starting Materials: 1-Phenyl-3-methyl-1H-pyrazole and 3-(2-Methylthiazol-4-yl)phenyl isocyanate.
Reaction Conditions: Mild heating in an inert atmosphere.
Product: this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis, including continuous flow reactions and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the phenyl or thiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide: Lacks the thiazole ring, making it less versatile in biological applications.
N-(3-(2-Methylthiazol-4-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the methyl group, potentially altering its biological activity.
Uniqueness: 1-Methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its combined structural features, which confer specific biological activities and chemical reactivity not found in simpler analogs.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-22-19(13-27-14)16-9-6-10-17(11-16)23-21(26)20-12-18(24-25(20)2)15-7-4-3-5-8-15/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNSFHBFNUGUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=NN3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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